Cas no 1000554-27-7 (2-(4-fluoropyridin-2-yl)ethan-1-amine)

2-(4-fluoropyridin-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-fluoropyridin-2-yl)ethan-1-amine
- 2-(4-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE
- AB55195
- EN300-1837970
- 2-(4-FLUOROPYRIDIN-2-YL)ETHANAMINE
- 1000554-27-7
- AKOS006312839
- 2-(4-FLUORO-PYRIDIN-2-YL)-ETHYLAMINE
-
- インチ: InChI=1S/C7H9FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2
- InChIKey: LDUANTAQOSPAKO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 140.074976g/mol
- 同位素质量: 140.074976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 38.9Ų
- 分子量: 140.16g/mol
2-(4-fluoropyridin-2-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837970-2.5g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 2.5g |
$2856.0 | 2023-09-19 | ||
Enamine | EN300-1837970-1.0g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1837970-5.0g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1837970-1g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 1g |
$1458.0 | 2023-09-19 | ||
Enamine | EN300-1837970-10g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1837970-0.1g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1837970-0.25g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 0.25g |
$1341.0 | 2023-09-19 | ||
Chemenu | CM482952-1g |
2-(4-Fluoropyridin-2-yl)ethanamine |
1000554-27-7 | 95% | 1g |
$1305 | 2022-06-14 | |
Enamine | EN300-1837970-10.0g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1837970-0.5g |
2-(4-fluoropyridin-2-yl)ethan-1-amine |
1000554-27-7 | 0.5g |
$1399.0 | 2023-09-19 |
2-(4-fluoropyridin-2-yl)ethan-1-amine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-(4-fluoropyridin-2-yl)ethan-1-amineに関する追加情報
Research Brief on 2-(4-fluoropyridin-2-yl)ethan-1-amine (CAS: 1000554-27-7): Recent Advances and Applications
The compound 2-(4-fluoropyridin-2-yl)ethan-1-amine (CAS: 1000554-27-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluoropyridine moiety and amine functional group, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and oncology. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research involves the optimization of synthetic routes for 2-(4-fluoropyridin-2-yl)ethan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers utilized a palladium-catalyzed cross-coupling reaction, followed by reductive amination, to produce the target compound. This advancement is critical for large-scale production and further preclinical evaluations.
In terms of pharmacological activity, 2-(4-fluoropyridin-2-yl)ethan-1-amine has been investigated as a potential modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for serotonin and dopamine receptors, making it a candidate for treating mood disorders such as depression and anxiety. Additionally, its fluoropyridine moiety enhances blood-brain barrier penetration, a desirable property for CNS-targeted therapies.
Another notable application of this compound is in the field of oncology. Recent research has explored its role as a building block for the synthesis of novel kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-(4-fluoropyridin-2-yl)ethan-1-amine exhibited potent inhibitory activity against specific cancer-related kinases, with promising selectivity profiles. These findings open new avenues for the development of targeted cancer therapies.
Despite these advancements, challenges remain in the clinical translation of 2-(4-fluoropyridin-2-yl)ethan-1-amine-based compounds. Issues such as metabolic stability, toxicity, and formulation optimization need to be addressed in future studies. However, the current body of research underscores the compound's versatility and potential as a valuable scaffold in drug discovery.
In conclusion, 2-(4-fluoropyridin-2-yl)ethan-1-amine (CAS: 1000554-27-7) represents a promising candidate for further investigation in both CNS and oncology research. The recent progress in its synthesis and pharmacological characterization provides a solid foundation for future drug development efforts. Continued exploration of its derivatives and mechanisms of action will likely yield significant therapeutic breakthroughs in the coming years.
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